molecular formula C14H16F3N3O3S2 B2945616 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705135-10-9

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2945616
CAS RN: 1705135-10-9
M. Wt: 395.42
InChI Key: AVVBDCBBRWSQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H16F3N3O3S2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Study

  • Compounds similar to the requested chemical, specifically those bearing 1,3,4-Oxadiazole and piperidine structures, have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Potential

  • Derivatives of 1,3,4-Oxadiazole and piperidine have been evaluated as potential anticancer agents. Specific compounds in this class have shown promising results in inhibiting cancer cell growth, suggesting their potential use in cancer therapy (Rehman et al., 2018).

Alzheimer’s Disease Treatment

  • Certain N-substituted derivatives of 1,3,4-Oxadiazole and piperidine have been investigated as potential drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s treatment (Rehman et al., 2018).

GABA Receptor Agonists

  • Research on derivatives of 1,3,4-Oxadiazole and piperidine includes synthesizing compounds targeting GABA A receptors. These studies aim to develop compounds selective for alpha subunits of the receptor, which could have therapeutic implications for various disorders (Jansen et al., 2008).

Corrosion Inhibition

  • Some derivatives of 1,3,4-Oxadiazole have been assessed for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. This research is significant in material science and industrial applications (Ammal et al., 2018).

properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3S2/c1-2-10-3-4-11(24-10)25(21,22)20-7-5-9(6-8-20)12-18-19-13(23-12)14(15,16)17/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBDCBBRWSQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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